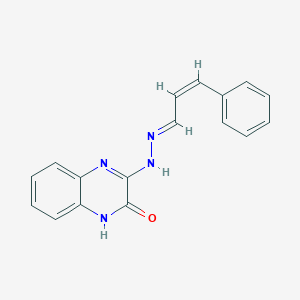
3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one” is a chemical substance cataloged in various chemical databases It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one” involves several steps, typically starting with the preparation of precursor materials. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reaction. Detailed synthetic routes can vary, but they generally involve a series of chemical reactions that build the compound’s structure step by step.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure efficiency and cost-effectiveness. Industrial production methods may include batch processing or continuous flow techniques, depending on the desired output and the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from reactions involving the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. These products can include a variety of derivatives and modified compounds that retain some of the original compound’s properties while exhibiting new characteristics.
Scientific Research Applications
The compound with the identifier “3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial products and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of the compound with the identifier “3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can vary widely.
Comparison with Similar Compounds
Similar Compounds
The compound with the identifier “3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or chemical properties.
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific structural characteristics and the particular reactions it undergoes. These features make it distinct from other compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-5-6-14-11(8)10(13)7-9(2)12(3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGJKHSFXFPNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C=C(C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,6-trichloro-N-[(Z)-(2-ethylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787099.png)
![2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787104.png)


![potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate](/img/structure/B7787135.png)
![(2E)-3-oxo-3-phenyl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanal](/img/structure/B7787137.png)
![(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787141.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787145.png)
![3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B7787148.png)

![2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-methylbutanoic acid](/img/structure/B7787170.png)
![2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid](/img/structure/B7787174.png)
![ethyl 2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B7787183.png)

